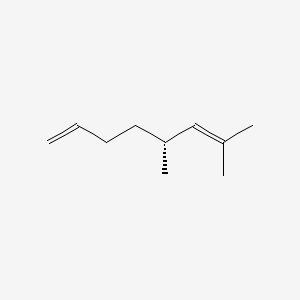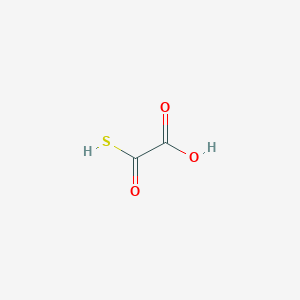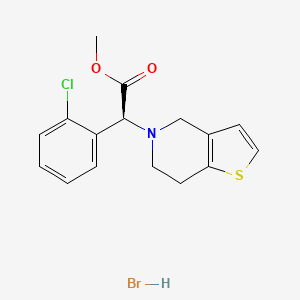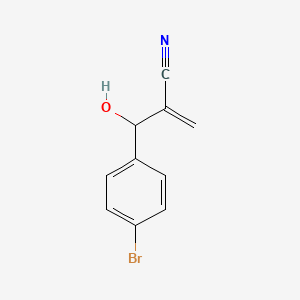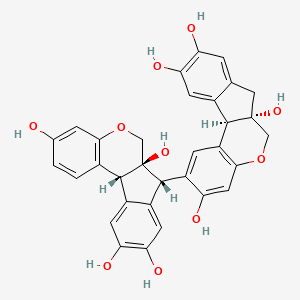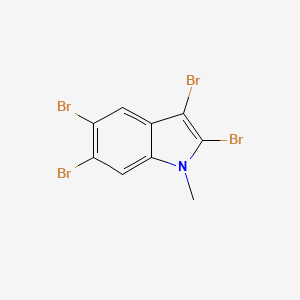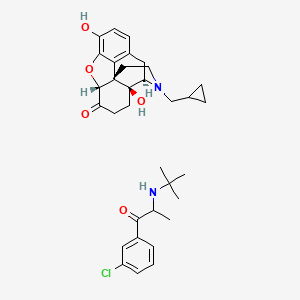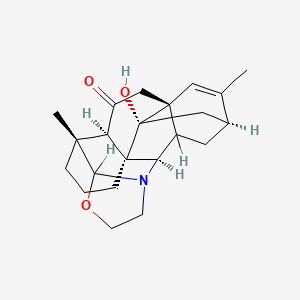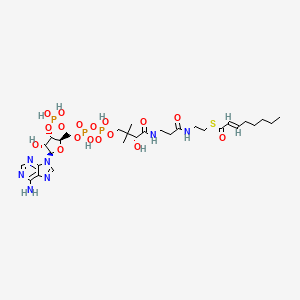
Cumyl dithiobenzoate
Vue d'ensemble
Description
Cumyl dithiobenzoate (CDB) is an organosulfur compound with the empirical formula C16H16S2 . It is also known as 2-Phenyl-2-propyl benzodithioate . It is used as a chain transfer agent (CTA) in the reversible addition-fragmentation chain transfer (RAFT) polymerization process .
Synthesis Analysis
The synthesis of Cumyl dithiobenzoate can be achieved through the RAFT polymerization process . This process involves the use of a macromolecular chain transfer agent (macro-CTA) at high temperatures . The RAFT process facilitates the synthesis of controlled macromolecular architectures via radical polymerization in homogeneous and heterogeneous media .
Molecular Structure Analysis
Cumyl dithiobenzoate has a molecular weight of 272.43 g/mol . Its structure comprises two phenyl groups attached to a propyl group, which is further linked to a benzodithioate group .
Chemical Reactions Analysis
Cumyl dithiobenzoate is involved in the RAFT polymerization of various monomers . It acts as a chain transfer agent in this process, controlling the polymerization of styrene and other monomers . The RAFT process involves the reversible activation and deactivation of radical polymerization, enabling the synthesis of polymers with well-defined compositions and structures .
Physical And Chemical Properties Analysis
Cumyl dithiobenzoate is a solid substance with a density of 1.125 g/mL at 25 °C . It is used in the RAFT polymerization process due to its ability to control the polymerization of various monomers .
Applications De Recherche Scientifique
Organic Intermediate
“2-Phenyl-2-propylbenzodithioate” is an important organic intermediate . It is used in the synthesis of various organic compounds due to its unique structure and reactivity .
RAFT Agent
This compound is used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent for controlled radical polymerization . It is especially suited for the polymerization of methacrylates/methacrylamides, and to a lesser extent acrylates/acrylamides and styrenes .
Chain Transfer Agent (CTA)
In addition to being a RAFT agent, “2-Phenyl-2-propylbenzodithioate” also acts as a Chain Transfer Agent (CTA) . CTAs are used in polymerization reactions to control the molecular weight of the polymer .
Synthesis of Polymers
The compound is used in the synthesis of polymers . Its unique structure allows it to initiate polymerization reactions, leading to the formation of polymers with specific properties .
Research and Development
“2-Phenyl-2-propylbenzodithioate” is used in research and development laboratories . Scientists use this compound to study its properties and find new applications .
Industrial Applications
This compound has potential industrial applications . Due to its role as an organic intermediate and a RAFT agent, it can be used in the production of various industrial products .
Safety And Hazards
Cumyl dithiobenzoate is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . Therefore, it is advised to avoid release to the environment and to handle it with care .
Orientations Futures
Cumyl dithiobenzoate has potential applications in the synthesis of complex polymers with well-organized architectures such as multiblock, star, and comb-like polymers . Its use in the RAFT polymerization process opens up new possibilities for the synthesis of well-defined polymers using light as an external stimulus . This makes it a promising agent for green and precision polymer manufacturing .
Propriétés
IUPAC Name |
2-phenylpropan-2-yl benzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJYYDWSKDEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453981 | |
| Record name | Cumyl dithiobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cumyl dithiobenzoate | |
CAS RN |
201611-77-0 | |
| Record name | Cumyl dithiobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methyl-1-phenyl-ethyl) benzenecarbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

